molecular formula C15H22BrN3O B248543 N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide

N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide

Cat. No. B248543
M. Wt: 340.26 g/mol
InChI Key: MUDZTCQPYXLYNF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide, commonly known as BPP, is a chemical compound that has been studied for its potential therapeutic applications. BPP is a member of the piperazine family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of BPP is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. BPP has been shown to bind to dopamine and serotonin receptors, which are known to be involved in the regulation of mood and behavior. Additionally, BPP has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPP has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, BPP has been shown to have anti-inflammatory and antioxidant effects. BPP has also been shown to modulate the expression of genes involved in cell growth and differentiation, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPP is its relatively simple synthesis method, which makes it accessible to researchers in a variety of fields. Additionally, BPP has been shown to have a wide range of potential therapeutic applications, which makes it an attractive target for drug development. However, there are also limitations to working with BPP. One of the main limitations is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on BPP. One area of interest is in the development of new cancer therapies based on BPP and related compounds. Additionally, further research is needed to fully understand the mechanism of action of BPP and its effects on neurotransmitter systems. Finally, there is potential for the development of new psychiatric medications based on BPP and related compounds.
Conclusion:
In conclusion, BPP is a chemical compound that has been studied for its potential therapeutic applications in a variety of diseases. BPP has been shown to have anti-cancer, anti-inflammatory, and antioxidant effects, as well as potential antipsychotic effects. While there are limitations to working with BPP, its potential therapeutic applications make it an attractive target for drug development. Future research on BPP and related compounds will be important for the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of BPP involves the reaction of 4-bromobenzoyl chloride with 4-ethylpiperazine in the presence of a base. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. The synthesis of BPP is relatively straightforward and can be performed using standard laboratory equipment.

Scientific Research Applications

BPP has been studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research is in the treatment of cancer. BPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BPP has been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders. BPP has been shown to have antipsychotic effects in animal models, and clinical trials are currently underway to evaluate its efficacy in humans.

properties

Product Name

N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide

Molecular Formula

C15H22BrN3O

Molecular Weight

340.26 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)propanamide

InChI

InChI=1S/C15H22BrN3O/c1-2-18-9-11-19(12-10-18)8-7-15(20)17-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20)

InChI Key

MUDZTCQPYXLYNF-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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